Trappsol Cyclo

Vue d'ensemble

Description

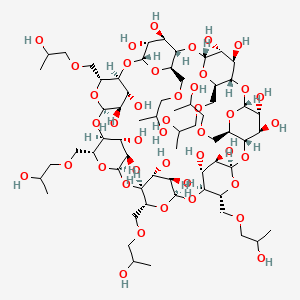

Trappsol Cyclo is a proprietary formulation of hydroxypropyl beta cyclodextrin. It is primarily used to manage cholesterol transport within cells, particularly in conditions where cholesterol metabolism is impaired, such as Niemann-Pick Disease Type C1 and Alzheimer’s disease . This cyclic oligosaccharide sequesters cholesterol, solubilizing it and extracting it from cells .

Méthodes De Préparation

Trappsol Cyclo is produced from starch through enzymatic conversion . The process involves the modification of beta cyclodextrin by adding hydroxypropyl groups, which enhances its solubility and stability . Industrial production methods focus on optimizing the enzymatic conversion process to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Trappsol Cyclo primarily undergoes complexation reactions due to its cyclic structure. It forms inclusion complexes with cholesterol, facilitating its solubilization and extraction from cells . The major product of these reactions is the solubilized cholesterol, which can then be processed and excreted by the body . Common reagents used in these reactions include various solvents and stabilizers to maintain the integrity of the cyclodextrin structure .

Applications De Recherche Scientifique

Trappsol Cyclo has a wide range of scientific research applications:

Chemistry: Used as a solubilizing agent for hydrophobic compounds.

Biology: Facilitates the study of cholesterol metabolism and transport within cells.

Medicine: Investigated as a potential treatment for Niemann-Pick Disease Type C1 and Alzheimer’s disease It has shown promise in clinical trials for managing cholesterol transport and reducing cholesterol accumulation in lysosomes.

Mécanisme D'action

Trappsol Cyclo works by taking the place of the defective NPC1 protein in cells with Niemann-Pick Disease Type C1 . Its cyclic structure allows it to bind to accumulated cholesterol within lysosomes, facilitating its transport out of the lysosomes so it can be further processed and excreted . This mechanism helps to clear cholesterol from cells, preventing cell death and organ dysfunction .

Comparaison Avec Des Composés Similaires

Trappsol Cyclo is unique due to its specific formulation of hydroxypropyl beta cyclodextrin, which enhances its solubility and stability compared to other cyclodextrins . Similar compounds include:

Beta cyclodextrin: A parent compound used in various applications but with lower solubility.

Methyl beta cyclodextrin: Another modified cyclodextrin with different solubility and stability properties.

Alpha and gamma cyclodextrins: Variants with different ring sizes and inclusion complex properties.

This compound stands out due to its specific application in managing cholesterol transport and its potential therapeutic benefits in treating diseases associated with impaired cholesterol metabolism .

Activité Biologique

Trappsol Cyclo, also known as hydroxypropyl-β-cyclodextrin (HP-β-CD), is an investigational compound being developed primarily for the treatment of Niemann-Pick Disease Type C1 (NPC1), a genetic disorder characterized by cholesterol accumulation in cells, leading to severe neurological and systemic complications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical trial results, and potential therapeutic implications.

This compound functions by enhancing cholesterol metabolism and homeostasis in both peripheral tissues and the central nervous system (CNS). It facilitates the removal of sequestered cholesterol from lysosomes, which is crucial given that NPC1 is caused by a defect in the NPC1 protein responsible for cholesterol transport within cells. This mechanism has been shown to delay symptom onset and prolong survival in animal models of NPC .

Phase 1 and Phase 2 Trials

Recent clinical trials have demonstrated promising results regarding the safety and efficacy of this compound:

- Phase 1 Study : Conducted with 13 adult subjects, this study reported a favorable safety profile with mild to moderate side effects. Key findings included:

- Phase 2 Study : Involving both pediatric and adult patients, this study highlighted:

Ongoing Phase 3 Trials

The ongoing pivotal Phase 3 trial, known as TransportNPC™, aims to evaluate the long-term safety and efficacy of this compound. Key aspects include:

- Study Design : A double-blind, placebo-controlled trial enrolling approximately 104 patients aged three years and older.

- Endpoints : The primary endpoint focuses on changes in the 5D-NPC-CSS, assessing ambulation, fine motor skills, speech, swallowing, and cognition .

- Preliminary Results : Early data indicate that this compound is well tolerated with a safety profile consistent with earlier phases. The trial is expected to provide interim results in H1 2025 .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it reaches maximum concentration in plasma at about 6 to 8 hours post-infusion. Importantly, it has been detected at low concentrations in CSF, indicating its ability to penetrate the CNS effectively. This characteristic is vital for treating neurological symptoms associated with NPC .

Biomarkers of Biological Activity

Two critical biomarkers have been identified to assess the biological activity of this compound:

- 24S-Hydroxycholesterol : A marker for cholesterol metabolism that showed significant changes during treatment.

- Total Tau : Levels decreased in CSF, suggesting a potential impact on neurodegeneration processes associated with NPC .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- In a compassionate use program involving children with NPC, initial findings suggested improvements in neurological function and overall quality of life.

- Long-term administration has demonstrated stabilization or slowing of disease progression across multiple clinical endpoints .

Summary Table of Clinical Trial Findings

| Study Phase | Number of Patients | Key Findings | Safety Profile |

|---|---|---|---|

| Phase 1 | 13 adults | Reduced unesterified cholesterol; decreased Tau levels | Mild to moderate side effects |

| Phase 2 | Pediatric & Adult | 88.9% improvement in clinical severity scale; improved SARA scores | Well tolerated |

| Phase 3 | ~104 patients | Expected interim results H1 2025; focus on multiple clinical endpoints | Consistent safety profile |

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.